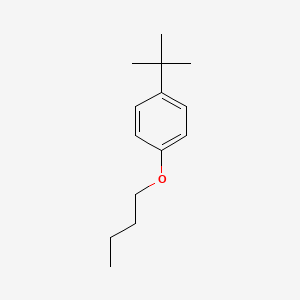

1-Butoxy-4-tert-butylbenzene

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

5891-68-9 |

|---|---|

Formule moléculaire |

C14H22O |

Poids moléculaire |

206.32 g/mol |

Nom IUPAC |

1-butoxy-4-tert-butylbenzene |

InChI |

InChI=1S/C14H22O/c1-5-6-11-15-13-9-7-12(8-10-13)14(2,3)4/h7-10H,5-6,11H2,1-4H3 |

Clé InChI |

WWVDEPVDRCEJLD-UHFFFAOYSA-N |

SMILES canonique |

CCCCOC1=CC=C(C=C1)C(C)(C)C |

Origine du produit |

United States |

Synthetic Methodologies for 1 Butoxy 4 Tert Butylbenzene

Foundational O-Alkylation Reactions for Aromatic Ether Formation

The synthesis of aromatic ethers, such as 1-Butoxy-4-tert-butylbenzene, is fundamentally rooted in O-alkylation reactions, where an alkyl group is attached to an oxygen atom of a phenol (B47542).

Classical Ether Synthesis Strategies

Historically, the preparation of ethers has been dominated by several key methodologies. The most prominent and widely utilized of these is the Williamson ether synthesis. numberanalytics.comnumberanalytics.com This classical method involves the reaction of a sodium phenoxide with an alkyl halide. numberanalytics.com In the context of this compound, this would involve the deprotonation of 4-tert-butylphenol (B1678320) using a strong base like sodium hydride to form the corresponding phenoxide. libretexts.org This phenoxide ion then acts as a nucleophile, attacking an alkyl halide such as 1-bromobutane (B133212) in a bimolecular nucleophilic substitution (SN2) reaction to form the final ether product. numberanalytics.commasterorganicchemistry.com The reaction's success, particularly in achieving good yields, is highest when using primary alkyl halides. libretexts.orgmasterorganicchemistry.com

Another classical approach is the Ullmann ether synthesis, which is particularly effective for producing diaryl ethers but can also be applied to alkyl aryl ethers. numberanalytics.comnumberanalytics.com This method involves the copper-catalyzed coupling of an aryl halide with an alkoxide or phenoxide. numberanalytics.com

Evolution of Catalytic Approaches in O-Alkylation

While classical methods are foundational, the field has evolved toward more advanced catalytic strategies to overcome certain limitations. A significant challenge in the alkylation of phenols is the competition between O-alkylation (ether formation) and C-alkylation (attachment of the alkyl group to the aromatic ring). tandfonline.comiitm.ac.in Achieving high selectivity for the desired O-alkylated product is a primary goal of modern synthetic methods. tandfonline.com

The industrial production of alkyl phenyl ethers has often involved toxic and corrosive reagents like dimethyl sulfate (B86663) or alkyl halides in the presence of stoichiometric amounts of sodium hydroxide (B78521). tandfonline.com To create more environmentally friendly and efficient processes, various catalytic systems have been explored. These include the use of solid acid catalysts like zeolites, which offer benefits such as ease of separation, reusability, and reduction of corrosive waste. iitm.ac.inscielo.br Studies on the alkylation of phenol with olefins over zeolite catalysts have shown the formation of both phenyl octyl ether (O-alkylation) and octyl phenol (C-alkylation). iitm.ac.in The reaction conditions, such as temperature and the nature of the catalyst's acid sites (weak vs. strong), can be tuned to favor one pathway over the other. iitm.ac.inscielo.br For instance, O-alkylation is often favored at lower temperatures over weaker acid sites, while C-alkylation typically requires stronger acid sites and higher temperatures. scielo.br

Advanced Catalytic Systems in the Synthesis of this compound

To enhance the efficiency, selectivity, and environmental viability of synthesizing this compound, advanced catalytic systems have been developed. Phase-transfer catalysis (PTC) has emerged as a particularly effective technique for reactions involving immiscible reactants. bcrec.idfzgxjckxxb.com

Multi-site Phase Transfer Catalysis (MPTC) for Enhanced Synthesis

Phase-transfer catalysis facilitates the transfer of a reactant from one phase (e.g., aqueous or solid) to another (organic), where the reaction occurs. acs.orgcore.ac.uk This is typically achieved using a phase-transfer agent, such as a quaternary ammonium (B1175870) salt, which forms an ion pair with the reactant anion, rendering it soluble in the organic phase. fzgxjckxxb.comcore.ac.uk

An evolution of this technique is multi-site phase transfer catalysis (MPTC), which utilizes catalysts with multiple active sites within a single molecule. researchgate.netresearchgate.net These MPTCs can exhibit higher catalytic activity compared to their single-site counterparts because they can transport a greater number of anions per catalyst molecule, leading to an increased reaction rate under mild conditions. researchgate.netresearchgate.net

Design and Characterization of Novel Multi-site Phase Transfer Catalysts for this compound Formation

A specific application of MPTC has been demonstrated in the synthesis of this compound from 4-tert-butylphenol and 1-bromobutane. researchgate.netbcrec.id In a notable study, a novel multi-site phase transfer catalyst, N¹,N²-dibenzyl-N¹,N¹,N²,N²-tetramethylethane-1,2-diaminium dibromide, was synthesized and employed. bcrec.id The reaction was conducted under heterogeneous solid-liquid conditions using potassium hydroxide as the base at 60 °C. researchgate.net

The effectiveness of this MPTC was evaluated through kinetic studies, which examined the influence of various reaction parameters on the apparent rate constant (k_app). The results demonstrated a significant enhancement in the reaction rate with the MPTC.

Influence of Stirring Speed: The reaction rate increased with the stirring speed up to 600 rpm, after which it plateaued, indicating that the mass transfer resistance between the phases was overcome at this speed. bcrec.id

Table 1: Influence of Stirring Speed on Reaction Rate Reaction Conditions: 10 g of KOH, in 3 mL H₂O, 13.31 mmol of 4-tert-butylphenol, 13.31 mmol of 1-bromobutane, 3 mol% of MPTC, 30 mL of chlorobenzene (B131634), 60 ºC. researchgate.net

| Stirring Speed (rpm) | Apparent Rate Constant (k_app x 10⁻³ min⁻¹) |

| 0 | 9.25 |

| 100 | 11.60 |

| 200 | 17.34 |

| 300 | 19.59 |

| 400 | 20.45 |

| 500 | 21.87 |

| 600 | 22.32 |

| 700 | 22.96 |

| 800 | 23.14 |

Influence of Catalyst Concentration: The rate constant increased with the concentration of the MPTC, as a higher catalyst concentration leads to a greater number of active sites available to transport the phenoxide anion. bcrec.id

Table 2: Influence of MPTC Amount on Reaction Rate Reaction Conditions: 10 g of KOH, in 3 mL H₂O, 13.31 mmol of 4-tert-butylphenol, 13.31 mmol of 1-bromobutane, 30 mL of chlorobenzene, 60 ºC, 600 rpm. researchgate.net

| MPTC (mol%) | Apparent Rate Constant (k_app x 10⁻³ min⁻¹) |

| 1 | 12.37 |

| 2 | 17.29 |

| 3 | 22.32 |

| 4 | 22.54 |

| 5 | 22.79 |

| 6 | 22.98 |

Influence of Temperature: As expected, the reaction rate increased with temperature. An Arrhenius plot of the data yielded the activation energy (Ea) for the reaction. researchgate.net

Table 3: Influence of Temperature on Reaction Rate Reaction Conditions: 10 g of KOH, in 3 mL H₂O, 13.31 mmol of 4-tert-butylphenol, 13.31 mmol of 1-bromobutane, 3 mol% of MPTC, 30 mL of chlorobenzene, 600 rpm. researchgate.net

| Temperature (°C) | Apparent Rate Constant (k_app x 10⁻³ min⁻¹) |

| 50 | 14.24 |

| 55 | 18.23 |

| 60 | 22.32 |

| 65 | 25.14 |

| 70 | 29.35 |

Mechanistic Elucidation of MPTC in Heterogeneous Reaction Systems

The mechanism of phase-transfer catalyzed reactions in heterogeneous systems has been a subject of extensive study, with two primary models proposed: the Starks' extraction mechanism and the Makosza interfacial mechanism. ias.ac.inmdpi.com

In the context of the MPTC-catalyzed synthesis of this compound under solid-liquid conditions, the reaction follows an interfacial mechanism. researchgate.net The process begins with the deprotonation of 4-tert-butylphenol by the solid potassium hydroxide at the interface between the solid and organic phases, forming the potassium 4-tert-butylphenoxide anion (C₁₀H₁₃O⁻ K⁺). bcrec.id

The quaternary ammonium cation of the MPTC (Q⁺) then exchanges its bromide anion for the phenoxide anion at the interface. This forms a lipophilic ion pair (Q⁺ ⁻OC₆H₄C(CH₃)₃) that is soluble in the organic solvent (chlorobenzene). bcrec.id This crucial ion pair then reacts with 1-bromobutane, which is present in the organic phase, to yield the desired product, this compound. bcrec.id The catalyst is regenerated in the process and can continue the catalytic cycle. The kinetic data, showing a strong dependence on the amount of base and catalyst, supports this interfacial pathway. researchgate.net

Kinetic Investigations of MPTC-Mediated O-Alkylation of 4-tert-Butylphenol with 1-Bromobutane

The synthesis of this compound from 4-tert-butylphenol and 1-bromobutane using a multi-site phase-transfer catalyst (MPTC) under solid-liquid heterogeneous conditions has been the subject of detailed kinetic studies. researchgate.netbcrec.id These investigations provide critical insights into the reaction mechanism and the factors influencing its efficiency. The reaction is typically performed using potassium hydroxide as the base in a chlorobenzene solvent system at around 60°C. bcrec.idbcrec.id

Kinetic analysis of the O-alkylation of 4-tert-butylphenol with 1-bromobutane under MPTC conditions indicates that the reaction follows pseudo-first-order kinetics. researchgate.netbcrec.id This determination is made by monitoring the disappearance of the limiting reactant, 1-bromobutane, over time. researchgate.net The pseudo-first-order rate law suggests that the concentration of one reactant (in this case, the 4-tert-butylphenoxide anion generated by the base) is effectively constant, allowing the reaction rate to be modeled based on the concentration of the other reactant. researchgate.netijche.com

The kinetics of the MPTC-mediated synthesis are highly sensitive to several operational parameters. biomedres.us A systematic study of these variables is crucial for optimizing the reaction rate and yield.

Stirring Speed: The rate of reaction exhibits a significant dependence on the agitation speed. The apparent rate constant increases linearly as the stirring speed is raised from 0 to 600 rpm. bcrec.id Beyond 600 rpm, up to 800 rpm, there is no further significant improvement in the reaction rate. bcrec.id This behavior is characteristic of an interfacial mechanism, where the rate is initially limited by the mass transfer of reactants between the solid and organic phases. bcrec.idbiomedres.us Once the stirring speed is sufficient to overcome this mass transfer limitation (at or above 600 rpm), the reaction becomes kinetically controlled. bcrec.id

Catalyst Concentration: The concentration of the multi-site phase-transfer catalyst, specifically N¹,N²-dibenzyl-N¹,N¹,N²,N²-tetramethylethane-1,2-diaminium dibromide, has a direct impact on the reaction rate. The apparent rate constant increases with the MPTC concentration, with a notable linear increase observed up to 3 mol%. bcrec.idresearchgate.net This is attributed to the greater number of available catalytic active sites, which facilitates the transfer of the phenoxide anion from the solid phase to the organic phase where the reaction occurs. worldwidejournals.com

Temperature: As with most chemical reactions, temperature plays a vital role. The apparent rate constant for the synthesis of this compound increases as the reaction temperature is raised. researchgate.netbcrec.id This relationship is quantitatively described by the Arrhenius equation and is used to determine the activation energy of the reaction. bcrec.id

Below is an interactive table summarizing the influence of various parameters on the reaction rate.

| Parameter Value | Apparent Rate Constant (k_app) Effect | Reference |

|---|

The activation energy (Ea) for the MPTC-mediated synthesis of this compound was calculated from an Arrhenius plot, which graphs the natural logarithm of the apparent rate constant (ln k_app) against the reciprocal of the temperature (1/T). researchgate.netbcrec.id The study by Sathiyaraj and Venkatesh determined the activation energy to be 14.18 kcal/mol. researchgate.net This value provides a quantitative measure of the energy barrier that must be overcome for the reaction to proceed. In addition to activation energy, thermodynamic parameters such as the change in enthalpy (ΔH#), entropy (ΔS#), and Gibbs free energy (ΔG#) of activation can also be evaluated to provide a more complete understanding of the reaction's transition state. researchgate.net

Solvent Effects and Their Impact on Reaction Efficiency and Selectivity in MPTC Systems

The choice of the organic solvent in a solid-liquid MPTC system significantly influences reaction efficiency. The solvent's primary role is to dissolve the organic reactant (1-bromobutane) and the catalyst-anion ion pair. bcrec.id A study on the synthesis of this compound investigated the effect of several organic solvents. bcrec.id It was observed that solvents with a higher dielectric constant led to a better reaction rate. bcrec.id The rate constant increased in the order: Cyclohexane < Benzene (B151609) < Toluene < Ethyl acetate (B1210297) < Chlorobenzene. bcrec.id This trend is attributed to the ability of more polar solvents to better solvate the ion-pair intermediate, thereby enhancing its reactivity. bcrec.id

Table: Influence of Organic Solvents on Reaction Rate

| Solvent | Dielectric Constant (ε) | Apparent Rate Constant (k_app x 10⁵ s⁻¹) |

|---|---|---|

| Chlorobenzene | 5.60 | 22.32 |

| Ethyl acetate | 3.01 | 18.24 |

| Toluene | 2.40 | 14.47 |

| Benzene | 2.30 | 10.82 |

| Cyclohexane | 2.01 | 9.43 |

Data sourced from Sathiyaraj, M., & Venkatesh, P. (2020). bcrec.id

Alternative Catalytic Approaches for this compound Synthesis (e.g., Transition Metal Catalysis, Organocatalysis)

Beyond phase-transfer catalysis, other catalytic systems offer alternative pathways for the synthesis of aryl ethers like this compound.

Transition Metal Catalysis: Palladium-based catalysts are particularly effective for forming C-O bonds in etherification reactions. frontiersin.org For example, the palladium-catalyzed decarboxylative reaction of phenols with vinyl ethylene (B1197577) carbonate provides a method for producing allylic aryl ethers under mild conditions. frontiersin.org Another approach involves the palladium-catalyzed etherification of allyl alcohols with phenols in the presence of a co-catalyst like titanium(IV) isopropoxide. acs.org Nickel-catalyzed hydroalkoxylation of 1,3-dienes also represents a viable method for creating allylic ethers with high regioselectivity. organic-chemistry.org These methods are valued for their high efficiency and tolerance of various functional groups. frontiersin.org

Organocatalysis: Organocatalysis presents a metal-free alternative for reactions involving phenols. For instance, carbon tetrabromide (CBr₄) has been shown to catalyze the O-tert-butoxycarbonylation of functionalized phenols chemoselectively. nih.gov While this specific reaction creates a carbonate rather than an ether, it demonstrates the principle of using small organic molecules to activate phenols for C-O bond formation, a strategy that could be adapted for ether synthesis. nih.gov

Comparative Analysis of Synthetic Pathways: Efficiency, Selectivity, and Green Chemistry Principles

When comparing the MPTC pathway with transition metal and organocatalytic approaches, several factors come into play.

Efficiency: MPTC systems demonstrate high efficiency, achieving significant conversion under optimized conditions. bcrec.id Transition metal-catalyzed reactions, particularly those using palladium, are also known for their high yields and efficiency, often with broad substrate scope. frontiersin.org

Selectivity: The MPTC-mediated O-alkylation of 4-tert-butylphenol is highly selective, yielding the desired ether product with minimal side reactions when parameters are controlled. researchgate.net Transition metal catalysis can also offer excellent regioselectivity, as seen in the allylation of phenols. frontiersin.org

Green Chemistry Principles: The MPTC approach is often highlighted as an environmentally friendly method. bcrec.idbcrec.id It operates under mild conditions, can sometimes use water as a co-solvent (though the volume must be carefully controlled), and offers the potential for catalyst recycling, which reduces waste. bcrec.idresearchgate.net Transition metal catalysis, while highly effective, can involve expensive and potentially toxic heavy metals, raising concerns about cost and environmental impact. However, developments in this area focus on using lower catalyst loadings and recyclable catalyst systems to improve their green credentials. acs.org Organocatalysis is inherently attractive from a green chemistry perspective as it avoids the use of metals altogether. nih.gov The ideal "green" pathway would combine high atom economy, the use of non-toxic and renewable reagents and catalysts, minimal energy consumption, and the elimination of waste, principles that each of these methodologies addresses to varying degrees. researchgate.net

Spectroscopic and Structural Elucidation of 1 Butoxy 4 Tert Butylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular structure of a compound by probing the magnetic properties of atomic nuclei. By analyzing the chemical environment of hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, a detailed map of the molecule's atomic connectivity and spatial arrangement can be constructed.

The ¹H NMR spectrum of 1-Butoxy-4-tert-butylbenzene offers a clear fingerprint of its proton environments. The spectrum is characterized by distinct signals corresponding to the aromatic protons and the aliphatic protons of the butoxy and tert-butyl groups. Based on reported data, the chemical shifts (δ) in deuterated chloroform (B151607) (CDCl₃) are assigned as follows. researchgate.net

The aromatic region displays two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the butoxy group are expected to be more shielded and thus appear at a lower chemical shift (δ ≈ 6.83 ppm) compared to the protons ortho to the tert-butyl group (δ ≈ 7.28 ppm). researchgate.net

The aliphatic region is defined by the signals from the two substituent groups. The nine equivalent protons of the tert-butyl group produce a sharp singlet at approximately 1.30 ppm. The butoxy group gives rise to four distinct signals: a triplet for the terminal methyl group (CH₃) at δ ≈ 0.98 ppm, a sextet for the adjacent methylene (B1212753) group (-CH₂-) at δ ≈ 1.50 ppm, a quintet for the next methylene group (-CH₂-) at δ ≈ 1.76 ppm, and a triplet for the methylene group attached to the ether oxygen (-O-CH₂-) at the most downfield position of the chain, δ ≈ 3.93 ppm, due to the deshielding effect of the oxygen atom. researchgate.net

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (ortho to -OC₄H₉) | 6.83 | d | 2H |

| Ar-H (ortho to -C(CH₃)₃) | 7.28 | d | 2H |

| -O-CH₂-CH₂-CH₂-CH₃ | 3.93 | t | 2H |

| -O-CH₂-CH₂-CH₂-CH₃ | 1.76 | quint | 2H |

| -O-CH₂-CH₂-CH₂-CH₃ | 1.50 | sext | 2H |

| -O-CH₂-CH₂-CH₂-CH₃ | 0.98 | t | 3H |

| -C(CH₃)₃ | 1.30 | s | 9H |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For this compound, a total of ten distinct carbon signals are expected, as the symmetry of the 1,4-disubstituted ring and the tert-butyl group results in fewer signals than the total number of carbon atoms (14).

The aromatic region shows four signals: two for the protonated aromatic carbons (CH) and two for the quaternary aromatic carbons (C). The carbon attached to the oxygen (C-O) is the most deshielded, appearing around δ 156.2 ppm, while the carbon bearing the tert-butyl group appears at approximately δ 143.2 ppm. researchgate.net The aromatic CH carbons are found at δ 125.9 ppm and δ 113.9 ppm. researchgate.net

In the aliphatic region, the carbons of the butoxy chain are observed at δ 67.5 ppm (-O-CH₂-), δ 31.4 ppm (-CH₂-), δ 19.3 ppm (-CH₂-), and δ 13.9 ppm (-CH₃). researchgate.net The tert-butyl group shows two signals: one for the quaternary carbon at δ 34.0 ppm and another for the three equivalent methyl carbons at δ 31.5 ppm. researchgate.net

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Ar-C-O | 156.2 |

| Ar-C-C(CH₃)₃ | 143.2 |

| Ar-CH (ortho to -C(CH₃)₃) | 125.9 |

| Ar-CH (ortho to -OC₄H₉) | 113.9 |

| -O-CH₂- | 67.5 |

| -C(CH₃)₃ | 34.0 |

| -C(CH₃)₃ | 31.5 |

| -O-CH₂-CH₂- | 31.4 |

| -CH₂-CH₃ | 19.3 |

| -CH₃ | 13.9 |

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons. Key correlations would be observed between the aromatic protons at δ 6.83 and δ 7.28 ppm, confirming their ortho relationship. Within the butoxy chain, correlations would link the δ 3.93 (-O-CH₂-) protons to the δ 1.76 protons, which in turn would correlate to the δ 1.50 protons, and finally the δ 1.50 protons to the terminal methyl protons at δ 0.98 ppm, mapping the entire aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak for each C-H bond, directly linking the proton signals from the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum. For instance, the proton signal at δ 3.93 ppm would correlate with the carbon signal at δ 67.5 ppm, confirming the assignment of the -O-CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This allows for the connection of different spin systems. For example, the protons of the -O-CH₂- group (δ 3.93 ppm) would show a correlation to the aromatic quaternary carbon C-O (δ 156.2 ppm), definitively linking the butoxy chain to the benzene ring. Similarly, the protons of the tert-butyl group (δ 1.30 ppm) would show a correlation to the quaternary aromatic carbon at δ 143.2 ppm, confirming the attachment point of the other substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. A NOESY spectrum could show correlations between the protons of the -O-CH₂- group and the adjacent aromatic protons (ortho to the butoxy group), providing information about the preferred conformation of the molecule.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The molecular ion (M⁺˙) of this compound has a nominal mass of 206 amu.

The fragmentation pattern is predicted to be dominated by cleavages at the substituent groups. A primary and highly characteristic fragmentation for tert-butyl substituted benzenes is the loss of a methyl radical (•CH₃, 15 amu) via benzylic cleavage to form a stable tertiary carbocation. researchgate.netnist.govmassbank.eu This would result in a prominent peak at m/z 191.

Cleavage of the ether group is also expected. Alpha-cleavage (homolytic cleavage of the C-C bond adjacent to the oxygen) could lead to the loss of a propyl radical (•C₃H₇, 43 amu), resulting in a fragment at m/z 163. Another common pathway for ethers is cleavage of the C-O bond, which could generate a 4-tert-butylphenoxide radical and a butyl cation (m/z 57). Furthermore, a McLafferty rearrangement involving the butoxy chain could lead to the elimination of butene (C₄H₈, 56 amu), producing a radical cation of 4-tert-butylphenol (B1678320) at m/z 150.

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 206 | [C₁₄H₂₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 191 | [M - CH₃]⁺ | Loss of a methyl radical from tert-butyl group |

| 150 | [M - C₄H₈]⁺˙ | McLafferty rearrangement (loss of butene) |

| 57 | [C₄H₉]⁺ | Butyl cation from C-O bond cleavage |

ESI-MS is a "soft" ionization technique that typically imparts less energy to the molecule, resulting in minimal fragmentation and a strong signal for the intact molecule. Since this compound is a neutral molecule lacking easily ionizable functional groups, it is not readily detected in its neutral form. acs.org

However, it can be observed through the formation of adducts with cations present in the solvent system. acs.orgnih.gov In positive-ion mode ESI-MS, the compound would likely be detected as a sodium adduct [M+Na]⁺ (m/z 229) or a potassium adduct [M+K]⁺ (m/z 245), depending on the purity of the solvents and glassware. If a proton source is available (e.g., by adding a trace amount of acid), the protonated molecule [M+H]⁺ (m/z 207) may also be observed. These soft ionization methods are invaluable for confirming the molecular weight of the parent compound with high accuracy. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods probe the vibrational energy levels of molecular bonds. For a molecule to be IR active, there must be a change in the dipole moment during the vibration, whereas for a vibration to be Raman active, a change in the polarizability of the molecule is necessary. edinst.commt.com This fundamental difference means that IR and Raman spectroscopy are often complementary, providing a more complete picture of the molecular structure.

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound by measuring the absorption of infrared radiation at frequencies corresponding to specific molecular vibrations. The spectrum can be analyzed by considering the distinct contributions from the butoxy group, the tert-butyl group, and the para-disubstituted aromatic ring.

The presence of the aryl alkyl ether linkage is a prominent feature. Aryl alkyl ethers typically exhibit two characteristic strong C-O stretching bands. blogspot.compressbooks.pub An asymmetric stretching vibration (Caryl-O-Calkyl) is expected around 1250 cm⁻¹, and a symmetric stretching vibration appears at a lower frequency, typically near 1040 cm⁻¹. blogspot.comspectroscopyonline.com

The para-substitution pattern on the benzene ring gives rise to a strong and diagnostically significant C-H out-of-plane bending vibration in the region of 840-810 cm⁻¹. spectroscopyonline.compressbooks.pub Additional absorptions confirming the aromatic system include weak aromatic C-H stretching vibrations just above 3000 cm⁻¹ (typically around 3030 cm⁻¹) and a series of C=C in-ring stretching vibrations of variable intensity in the 1600-1450 cm⁻¹ region. libretexts.orglibretexts.org

The aliphatic portions of the molecule, the butoxy and tert-butyl groups, are identified by their C-H stretching and bending vibrations. Strong absorptions corresponding to the asymmetric and symmetric stretching of C-H bonds in the CH₃ and CH₂ groups are found in the 2960-2850 cm⁻¹ range. nih.gov The tert-butyl group is expected to show characteristic bending vibrations, including a symmetric deformation (umbrella mode) around 1365 cm⁻¹ and an asymmetric deformation near 1460 cm⁻¹. researchgate.net

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2960-2850 | C-H Stretch | Aliphatic (Butoxy and tert-Butyl CH₃, CH₂) |

| 1610-1580 | C=C Stretch | Aromatic Ring |

| 1515-1480 | C=C Stretch | Aromatic Ring |

| ~1460 | C-H Bend | Asymmetric CH₃ deformation (tert-Butyl) |

| ~1365 | C-H Bend | Symmetric CH₃ deformation (tert-Butyl) |

| ~1250 | C-O Stretch | Asymmetric Aryl-O-Alkyl Ether |

| ~1040 | C-O Stretch | Symmetric Aryl-O-Alkyl Ether |

| 840-810 | C-H Bend | Out-of-plane bend (para-disubstitution) |

Raman spectroscopy provides complementary information to IR spectroscopy for the structural elucidation of this compound. It is particularly sensitive to vibrations of non-polar, symmetric bonds that induce a significant change in molecular polarizability. libretexts.org

The symmetric "ring breathing" vibration of the para-disubstituted benzene ring, which involves the radial expansion and contraction of the ring, is expected to produce a strong and characteristic Raman signal. The aromatic C=C stretching vibrations, also observed in the IR spectrum, will be present and often strong in the Raman spectrum as well.

The tert-butyl group, with its high degree of symmetry, gives rise to distinct Raman signals. The symmetric C-C stretching of the quaternary carbon and the symmetric C-H bending modes of the methyl groups are expected to be particularly Raman active. researchgate.net Similarly, the symmetric C-H stretching vibrations of the alkyl chains (butoxy and tert-butyl groups) will be more prominent in the Raman spectrum compared to their asymmetric counterparts. The C-O stretching vibrations of the ether linkage are also observable, though they may be weaker compared to the aromatic and symmetric alkyl vibrations.

The table below outlines the predicted key Raman shifts for this compound based on its constituent functional groups.

| Frequency Shift (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2960-2850 | C-H Stretch | Symmetric Aliphatic (Butoxy and tert-Butyl) |

| 1610-1580 | C=C Stretch | Aromatic Ring |

| ~1365 | C-H Bend | Symmetric CH₃ deformation (tert-Butyl) |

| ~1200 | C-C Stretch | Skeletal vibrations of tert-Butyl group |

| ~800 | Ring Breathing | Symmetric vibration of p-disubstituted ring |

Other Analytical Techniques for Purity and Structural Confirmation

Beyond vibrational spectroscopy, other analytical methods are essential for confirming the elemental composition, purity, and identity of this compound.

Elemental Analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, and oxygen) in a pure sample. This analysis provides a direct way to verify that the empirical formula of the synthesized compound matches the theoretical formula, C₁₄H₂₂O. The comparison between experimentally observed values and calculated values is a critical checkpoint for structural confirmation. unipd.itelementar.com For instance, in a study detailing the synthesis of this compound, the observed elemental composition closely matched the calculated values, supporting the successful formation of the target molecule.

| Element | Calculated % | Observed % |

| Carbon (C) | 80.56 | 80.36 |

| Hydrogen (H) | 11.81 | 11.10 |

| Oxygen (O) | 7.79 | 7.32 |

Chromatography is a cornerstone for assessing the purity of the compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique used to monitor a chemical reaction's progress and to get a preliminary indication of product purity. The formation of this compound can be evidenced by the appearance of a new spot with a distinct retention factor (Rf) value compared to the starting materials.

Gas Chromatography (GC): GC is a powerful quantitative technique for assessing the purity of volatile compounds like this compound. thermofisher.comnih.gov By separating the components of a mixture, GC can detect the presence of any remaining starting materials or byproducts. In synthetic procedures, GC is often used to track the disappearance of a limiting reactant to determine reaction completion.

Column Chromatography: This preparative technique is employed for the purification of the crude product. In the synthesis of this compound, column chromatography using a silica (B1680970) gel stationary phase and a non-polar eluent system, such as a hexane (B92381) and ethyl acetate (B1210297) mixture (e.g., 9:1 ratio), is effective for isolating the pure ether from unreacted reagents and byproducts.

Reaction Chemistry and Chemical Transformations Involving 1 Butoxy 4 Tert Butylbenzene

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

The presence of two activating, ortho-, para-directing groups on the benzene ring enhances its reactivity towards electrophiles compared to benzene itself. msu.edu The directing power of the substituents must be considered to predict the regioselectivity of these reactions. The butoxy group is a more powerful activating group than the tert-butyl group. masterorganicchemistry.com Therefore, substitution is primarily directed to the positions ortho and para to the butoxy group. Since the para position is already occupied by the tert-butyl group, electrophilic attack will preferentially occur at the positions ortho to the butoxy group (C2 and C6).

However, the steric bulk of the tert-butyl group significantly hinders attack at the adjacent ortho position (C3/C5 relative to the butoxy group). stackexchange.commasterorganicchemistry.com Consequently, electrophilic substitution on 1-butoxy-4-tert-butylbenzene is expected to yield predominantly the product substituted at the C2 position (ortho to the butoxy group and meta to the tert-butyl group).

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent/Catalyst | Expected Major Product | Rationale |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-Butoxy-4-tert-butyl-2-nitrobenzene | The strong activating and directing effect of the butoxy group favors substitution at the ortho position. numberanalytics.commasterorganicchemistry.com |

| Halogenation (Bromination) | Br₂/FeBr₃ | 2-Bromo-1-butoxy-4-tert-butylbenzene | Similar to nitration, the butoxy group directs the incoming electrophile to the less sterically hindered ortho position. |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | Likely complex mixture/low yield | The highly activated ring is prone to polyalkylation, and the steric hindrance may inhibit the reaction. cerritos.eduscribd.com |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-(3-Butoxy-4-tert-butylphenyl)ethanone | Acylation is generally more selective than alkylation and would favor the less hindered ortho position to the butoxy group. |

Functionalization of the Butoxy Side Chain

While the aromatic ring is the primary site of reactivity, the butoxy side chain can also undergo specific transformations, particularly oxidation. The carbon atom attached to the ether oxygen is a potential site for oxidation, although it is not a benzylic position, which is typically more reactive.

Oxidation of ethers can be achieved with various reagents, though conditions can be harsh. numberanalytics.com For instance, certain copper catalysts in the presence of tert-butyl hydroperoxide (TBHP) have been used to oxidize aryl olefins to 2-tert-butoxy-1-arylethanones, demonstrating that the butoxy group can participate in oxidation reactions. organic-chemistry.org In the case of this compound, selective oxidation of the butoxy chain without affecting the aromatic ring would require mild and specific reagents like selenium dioxide (SeO₂), which is known for oxidizing benzylic positions to carbonyls. ucr.edu However, the butoxy group lacks a traditional benzylic position.

Reactivity of the tert-Butyl Group and Potential Rearrangements

The tert-butyl group is generally stable under many reaction conditions. However, under strongly acidic conditions, such as those used in some Friedel-Crafts reactions or ether cleavages, the tert-butyl group can be cleaved from the aromatic ring. masterorganicchemistry.com This process is essentially the reverse of Friedel-Crafts alkylation and is driven by the formation of the relatively stable tert-butyl cation. masterorganicchemistry.com

This dealkylation can be a competing side reaction during electrophilic aromatic substitution if forcing conditions are used. For example, attempting a Friedel-Crafts alkylation on this compound could potentially lead to the removal of the existing tert-butyl group and/or its migration to a different position, leading to a mixture of products.

Ether Cleavage Reactions and Mechanistic Considerations

One of the most characteristic reactions of ethers is their cleavage by strong acids. openstax.org Aromatic ethers like this compound are readily cleaved by reagents such as hydrobromic acid (HBr) or hydroiodic acid (HI). numberanalytics.comnumberanalytics.com The reaction involves the protonation of the ether oxygen, followed by a nucleophilic substitution. wikipedia.orgmasterorganicchemistry.com

Due to the stability of the aryl-oxygen bond, cleavage invariably occurs at the alkyl-oxygen bond. longdom.org In this compound, the butoxy group is a primary alkyl chain. Therefore, the cleavage proceeds via an Sₙ2 mechanism. openstax.orglongdom.org The halide nucleophile (Br⁻ or I⁻) attacks the less sterically hindered carbon of the protonated ether (the terminal carbon of the butyl group), leading to the formation of 4-tert-butylphenol (B1678320) and the corresponding 1-halobutane. libretexts.org Diaryl ethers and the resulting phenol (B47542) product are resistant to further cleavage. longdom.orgmsu.edu

Table 2: Ether Cleavage of this compound

| Reagent | Conditions | Products | Mechanism |

|---|---|---|---|

| Hydroiodic Acid (HI) | Heat | 4-tert-Butylphenol and 1-Iodobutane | Sₙ2 |

| Hydrobromic Acid (HBr) | Heat | 4-tert-Butylphenol and 1-Bromobutane (B133212) | Sₙ2 |

The mechanism involves two main steps:

Protonation of the ether oxygen: The strong acid protonates the ether, creating a good leaving group (an alcohol). masterorganicchemistry.com

Nucleophilic attack: The halide anion acts as a nucleophile, attacking the primary carbon of the butyl group and displacing the 4-tert-butylphenol molecule. wikipedia.orgmasterorganicchemistry.com

Formation of Novel Derivatives and Analogues through Specific Transformations

The reactivity of this compound allows for the synthesis of a variety of derivatives. The synthesis of the parent compound itself is typically achieved via a Williamson ether synthesis, reacting 4-tert-butylphenol with a butyl halide like 1-bromobutane in the presence of a base. bcrec.idbcrec.idresearchgate.net

Further transformations can be used to introduce new functional groups, creating novel analogues for various research applications.

Table 3: Synthesis of this compound Derivatives

| Starting Material | Reagents/Conditions | Product | Reaction Type |

|---|---|---|---|

| 4-tert-Butylphenol | 1. KOH2. 1-Bromobutane | This compound | Williamson Ether Synthesis bcrec.idbcrec.id |

| This compound | Br₂ / FeBr₃ | 2-Bromo-1-butoxy-4-tert-butylbenzene | Electrophilic Aromatic Substitution (Halogenation) |

| This compound | HNO₃ / H₂SO₄ | 1-Butoxy-4-tert-butyl-2-nitrobenzene | Electrophilic Aromatic Substitution (Nitration) |

| 1-Butoxy-4-tert-butyl-2-nitrobenzene | H₂, Pd/C or Fe, HCl | 2-Amino-1-butoxy-4-tert-butylbenzene | Reduction of Nitro Group |

These reactions highlight the utility of this compound as a scaffold for creating more complex molecules with tailored properties. The bromo-derivative, for instance, could serve as a precursor in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Theoretical and Computational Investigations of 1 Butoxy 4 Tert Butylbenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a stable molecular geometry.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 1-butoxy-4-tert-butylbenzene, DFT would be instrumental in exploring its conformational landscape. The primary source of conformational flexibility is the n-butoxy group, which has several rotatable bonds (C-C and O-C).

A systematic conformational search followed by geometry optimization using a DFT functional (such as B3LYP or M06-2X) with an appropriate basis set (e.g., 6-31G(d) or larger) would identify the various possible spatial arrangements of the butoxy chain relative to the benzene (B151609) ring. The calculations would yield the relative energies of these conformers, allowing for the identification of the global minimum energy structure and other low-energy isomers. The steric bulk of the para-substituted tert-butyl group would significantly influence these preferences, likely favoring extended conformations of the butoxy chain to minimize steric hindrance.

Table 1: Hypothetical DFT Results for Conformational Analysis of this compound

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| Anti (Extended) | ~180° | 0.00 | 75.2 |

| Gauche 1 | ~60° | 0.85 | 12.4 |

| Gauche 2 | ~-60° | 0.85 | 12.4 |

Note: This table is illustrative and represents the type of data that would be generated from a DFT conformational analysis. Actual values would require specific calculations.

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2), provide a different hierarchy of approaches for studying molecular properties. While often more computationally demanding than DFT, they can be valuable for benchmarking and predicting specific electronic properties.

For this compound, these methods could be used to calculate:

Ionization Potential: The energy required to remove an electron, indicating its susceptibility to oxidation.

Electron Affinity: The energy released upon adding an electron.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and distributions are crucial for understanding reactivity. The electron-donating nature of the butoxy and tert-butyl groups would be expected to raise the HOMO energy, making the aromatic ring susceptible to electrophilic attack.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is exceptionally useful for mapping the energetic profiles of chemical reactions, identifying transition states, and calculating kinetic parameters.

Synthesis: The primary synthesis route for this compound is the Williamson ether synthesis, involving the reaction of 4-tert-butylphenol (B1678320) with an n-butyl halide, such as 1-bromobutane (B133212), in the presence of a base. bcrec.idsemanticscholar.org This is a classic SN2 (bimolecular nucleophilic substitution) reaction.

A computational study would model this reaction by:

Calculating the geometry and energy of the reactants (4-tert-butylphenoxide anion and 1-bromobutane).

Locating the transition state structure where the C-O bond is forming and the C-Br bond is breaking.

Calculating the geometry and energy of the products (this compound and bromide anion).

This analysis would provide a complete potential energy surface for the reaction, confirming the mechanism and identifying the key structural features of the transition state.

Degradation: While specific degradation pathways are not detailed in the literature, computational models could explore potential routes, such as acid-catalyzed ether cleavage or oxidative degradation of the aromatic ring or alkyl chains. nih.gov By calculating the reaction barriers for these hypothetical pathways, researchers could predict the compound's stability under various environmental or industrial conditions.

A key outcome of transition state analysis is the calculation of the activation barrier (activation energy, Ea), which is the energy difference between the reactants and the transition state. This value is directly related to the reaction rate.

Experimental kinetic studies on the synthesis of this compound from 4-tert-butylphenol and 1-bromobutane have determined the activation energy through Arrhenius plots. bcrec.id A reported experimental value for the activation energy is 53.4 kJ/mol. bcrec.id

A primary goal of a computational study would be to calculate this activation barrier in silico. A close match between the computationally derived activation energy and the experimental value would validate the theoretical model and provide strong evidence for the proposed reaction mechanism.

Table 2: Experimental Kinetic Data for the Synthesis of this compound

| Parameter | Value | Method | Source |

| Reaction Order | Pseudo-first order | Kinetic Study | bcrec.idsemanticscholar.org |

| Activation Energy (Ea) | 53.4 kJ/mol | Arrhenius Plot | bcrec.id |

Spectroscopic Property Prediction through Computational Modeling

Computational methods can accurately predict various types of molecular spectra, which is invaluable for structure confirmation and interpretation of experimental data.

For this compound, computational modeling could predict:

NMR Spectra: By calculating the magnetic shielding tensors for each nucleus (e.g., using the GIAO method), one can predict the 1H and 13C NMR chemical shifts. github.io These predicted shifts can be compared directly with experimental data to confirm the structure. semanticscholar.org For instance, calculations could confirm the assignments of the distinct signals for the aromatic protons and the different methylene (B1212753) groups in the butoxy chain.

Infrared (IR) Spectra: The calculation of vibrational frequencies and their corresponding intensities allows for the simulation of the IR spectrum. This would help in assigning experimental IR peaks to specific molecular motions, such as C-H stretches of the aromatic ring and alkyl groups, and the characteristic C-O-C stretch of the ether linkage.

This predictive capability is crucial for distinguishing between isomers and confirming the identity of a synthesized compound, complementing experimental spectroscopic techniques.

Simulation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting and interpreting NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used within DFT to calculate the isotropic magnetic shielding tensors of nuclei, which are then converted into chemical shifts.

These calculations are typically performed on a molecule whose geometry has been optimized at a specific level of theory and with a particular basis set. The accuracy of the predicted chemical shifts is sensitive to the choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G(d,p), cc-pVDZ). Solvation effects can also be incorporated using implicit solvent models like the Polarizable Continuum Model (PCM) to better mimic experimental conditions.

For this compound, theoretical calculations can predict the ¹H and ¹³C chemical shifts. A comparison between experimental and simulated shifts allows for the definitive assignment of ambiguous signals and provides a validation of the computational model. Discrepancies between the calculated and observed values can often be attributed to factors such as conformational averaging, intermolecular interactions, and the limitations of the chosen theoretical level.

Table 1: Comparison of Experimental and Hypothetical Simulated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Experimental Shift (ppm) semanticscholar.org | Simulated Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| C1 (ipso, O-linked) | 157.042 | 158.21 | -1.168 |

| C2/C6 (ortho to O) | 114.072 | 115.34 | -1.268 |

| C3/C5 (meta to O) | 126.287 | 127.15 | -0.863 |

| C4 (ipso, t-butyl) | 143.212 | 144.50 | -1.288 |

| C(CH₃)₃ | 34.164 | 35.05 | -0.886 |

| C(CH₃)₃ | 31.679 | 32.45 | -0.771 |

| -O-CH₂- | 67.739 | 68.90 | -1.161 |

| -CH₂-CH₂- | 31.164 | 31.98 | -0.816 |

| -CH₂-CH₃ | 19.430 | 20.11 | -0.68 |

Note: Simulated data is hypothetical and for illustrative purposes.

Prediction of Vibrational Frequencies (IR, Raman)

These predictions are typically made by performing a frequency calculation on the optimized geometry of the molecule. This calculation determines the second derivatives of the energy with respect to the atomic coordinates, which yields a set of normal modes of vibration. Each mode has a characteristic frequency and intensity. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of electron correlation. To correct for this, the computed frequencies are often scaled by an empirical factor.

For this compound, theoretical vibrational spectra can help in assigning the various peaks to specific molecular motions, such as C-H stretching, C-O-C ether stretching, and aromatic ring vibrations.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on the benzene ring |

| Aliphatic C-H Stretch | 2980-2850 | Asymmetric and symmetric stretching of C-H bonds in the butoxy and tert-butyl groups |

| C-O-C Stretch | 1250-1200 | Asymmetric stretching of the ether linkage |

| Aromatic C=C Stretch | 1600-1450 | In-plane stretching of the carbon-carbon bonds in the benzene ring |

| CH₂ Bend | 1470-1450 | Scissoring and bending of the methylene groups in the butoxy chain |

Note: Predicted frequencies are hypothetical and represent typical ranges for these functional groups.

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

While quantum mechanical calculations are excellent for describing the properties of a single molecule, Molecular Dynamics (MD) simulations are better suited for studying the behavior of a molecule in a condensed phase, such as in a solution. MD simulations model the movements of atoms and molecules over time based on a force field that describes the potential energy of the system.

For instance, radial distribution functions (RDFs) can be calculated to understand the solvation structure around the molecule. The RDF for water around the butoxy group, for example, would reveal the extent of hydrogen bonding. Furthermore, MD simulations can be used to compute transport properties like diffusion coefficients and viscosity, providing a more complete picture of the molecule's behavior in a liquid environment.

Structure-Reactivity and Structure-Property Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the chemical structure of a molecule with its biological activity or physical properties, respectively. These studies rely on the calculation of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure.

For this compound, a variety of descriptors can be calculated using computational methods. These can be broadly categorized as:

Constitutional descriptors: Molecular weight, atom counts, etc.

Topological descriptors: Indices that describe the connectivity of the atoms.

Geometrical descriptors: Molecular surface area, volume, etc.

Quantum chemical descriptors: Dipole moment, HOMO/LUMO energies, electrostatic potential, etc.

Advanced Applications and Future Research Trajectories of 1 Butoxy 4 Tert Butylbenzene

Role as a Strategic Intermediate in the Synthesis of Complex Organic Molecules

While direct, multi-step syntheses commencing from 1-butoxy-4-tert-butylbenzene to create complex final products are not extensively documented in mainstream literature, its structure lends itself to strategic applications in organic synthesis. The compound serves as a valuable scaffold due to the distinct properties of its functional groups.

The butoxy group (-OC₄H₉) acts as a stable ether linkage, effectively serving as a protecting group for the phenolic hydroxyl function. This protection allows chemists to perform reactions on other parts of the molecule that would otherwise be incompatible with a free phenol (B47542). The tert-butyl group (-(CH₃)₃) is a bulky alkyl substituent that influences the molecule's steric and electronic properties. It is a strong para-director in electrophilic aromatic substitution reactions, meaning it can precisely control the position of incoming chemical groups onto the benzene (B151609) ring.

The strategic value of this compound lies in its potential for controlled, sequential modification. For instance, the aromatic ring can be further functionalized via reactions such as nitration, halogenation, or Friedel-Crafts acylation, with the tert-butyl group directing the new substituent to the ortho position relative to the butoxy group. Subsequently, the butoxy group can be cleaved under specific acidic conditions to reveal the hydroxyl group, which can then participate in further reactions like esterification or etherification. This stepwise approach is fundamental in the total synthesis of complex natural products and novel pharmaceutical agents. semanticscholar.org

Exploration of Applications in Materials Science and Engineering

The potential of this compound in materials science is an area of growing interest, primarily due to its structural analogy to monomers used in high-performance polymers. While 4-tert-butylphenol (B1678320), its precursor, is known for its use in producing phenolic and epoxy resins, this compound itself offers unique properties as a monomer, polymer additive, or precursor for advanced materials. researchgate.net

As a Monomer: Structurally similar monomers, such as 4-tert-butoxystyrene, are utilized in the preparation of specialized polymers like poly(4-tert-butoxystyrene) (PtBS). chemicalbook.com This polymer is a key component in photoresist technology, crucial for modern microlithography in the electronics industry. The tert-butoxy (B1229062) group makes the polymer acid-sensitive, allowing for chemical amplification and the creation of intricate circuit patterns. chemicalbook.comacs.org By analogy, polymers derived from this compound could exhibit tailored solubility, thermal stability, and dielectric properties, making them candidates for advanced electronic or coating applications. The presence of both the flexible butoxy chain and the rigid tert-butyl group could impart a favorable combination of processability and performance.

As a Polymer Additive: The bulky tert-butyl group and the hydrocarbon nature of the butoxy chain suggest that this compound could function as a plasticizer or a modifying agent in polymer blends. Its incorporation could enhance thermal stability, increase solubility in organic solvents, and alter the mechanical properties of commodity plastics.

As a Precursor for Advanced Materials: The molecule can serve as a building block for more complex structures like liquid crystals or components of organic light-emitting diodes (OLEDs). The rigid aromatic core combined with flexible alkyl chains is a common design motif for liquid crystalline materials. Furthermore, its derivatization could lead to novel materials for separation membranes or as components in stimuli-responsive "smart" materials.

| Compound | Key Structural Features | Primary Application in Polymers |

|---|---|---|

| This compound | Butoxy group, para-tert-butyl group | Potential for specialty polymers, coatings, and as a modifying additive. |

| 4-tert-Butoxystyrene | Vinyl group, para-tert-butoxy group | Precursor to poly(4-hydroxystyrene) for photoresist applications. chemicalbook.comrsc.org |

| 4-tert-Butylstyrene | Vinyl group, para-tert-butyl group | Used to produce polymers with high glass transition temperatures and good thermal stability. polymersource.ca |

| 4-tert-Butylphenol | Hydroxyl group, para-tert-butyl group | Monomer for phenolic and epoxy resins, and polycarbonates. researchgate.net |

Development of Novel Catalytic Systems Inspired by its Synthesis

The synthesis of this compound from 4-tert-butylphenol and an alkyl halide is a classic Williamson ether synthesis. This reaction has become a benchmark for studying and developing advanced catalytic systems, particularly in the field of phase-transfer catalysis (PTC). semanticscholar.org Phase-transfer catalysts facilitate the reaction between reactants located in different immiscible phases (e.g., a solid and a liquid), leading to higher yields, milder reaction conditions, and improved sustainability. researchgate.netacs.orgdntb.gov.ua

Recent research has focused on using the synthesis of this compound as a model reaction to evaluate the efficacy of newly designed multi-site phase-transfer catalysts (MPTCs). researchgate.net Unlike traditional single-site catalysts (e.g., tetrabutylammonium (B224687) bromide, TBAB), MPTCs possess multiple active centers within a single molecule. This structural feature allows them to transport a greater number of reactant anions from one phase to another per catalytic cycle, significantly accelerating the reaction rate. semanticscholar.orgresearchgate.net

In a kinetic study on the synthesis of this compound, a novel MPTC demonstrated superior performance compared to several conventional single-site catalysts. researchgate.net The research highlighted that the reaction rate was pseudo-first-order and heavily influenced by catalyst concentration, temperature, and base concentration. The development of such efficient catalysts, proven through model reactions like this one, has broad implications for the industrial synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where ether linkages are common. semanticscholar.org

| Catalyst Type | Example Catalyst | Relative Activity/Efficiency | Key Feature |

|---|---|---|---|

| Multi-Site Phase Transfer Catalyst (MPTC) | N¹,N²-dibenzyl-N¹,N¹,N²,N²-tetramethylethane-1,2-diaminium dibromide | Highest | Two active sites per molecule enhance anion transport. researchgate.net |

| Single-Site PTC (Quaternary Ammonium (B1175870) Salt) | Tetraoctylammonium Bromide (TOAB) | High | High lipophilicity aids in organic phase solubility. semanticscholar.org |

| Single-Site PTC (Quaternary Ammonium Salt) | Tetrabutylammonium Bromide (TBAB) | Moderate | Commonly used, effective but less active than MPTC. semanticscholar.org |

| Single-Site PTC (Quaternary Ammonium Salt) | Tetrabutylammonium Iodide (TBAI) | Moderate | Iodide is a better leaving group but the catalyst is less active than MPTC. semanticscholar.org |

Environmental Aspects in Chemical Research

The environmental fate of this compound is primarily governed by its chemical structure as a substituted alkylphenol ether. While specific degradation studies on this exact compound are scarce, its environmental behavior can be inferred from research on related substances like 4-tert-butylphenol and other phenyl ethers. mdpi.comnih.govnih.gov

Degradation Pathways: The molecule is expected to undergo degradation in the environment through several pathways.

Biodegradation: Microbial action is a likely route for degradation. This would probably begin with the cleavage of the ether bond, yielding 4-tert-butylphenol and butanol. The resulting 4-tert-butylphenol is known to be biodegradable, although it can be persistent under certain conditions. researchgate.net Subsequent steps would involve hydroxylation of the aromatic ring followed by ring-opening to form simpler aliphatic compounds.

Photodegradation: In sunlit surface waters, direct photolysis or indirect photo-oxidation via hydroxyl radicals (•OH) can occur. nih.govresearchgate.netnih.gov Studies on 4-tert-butylphenol show that this process leads to the formation of intermediates like 4-tert-butylcatechol (B165716) and hydroquinone, eventually leading to the fracture of the benzene ring. nih.gov The ether linkage in this compound is also susceptible to cleavage by highly reactive species like •OH.

Environmental Fate Modeling: Predictive models for the environmental distribution of this compound would rely on its physicochemical properties, such as its octanol-water partition coefficient (Kow) and vapor pressure. As an alkylphenol ether, it is expected to have a high Kow, indicating low water solubility and a strong tendency to partition from water into organic carbon-rich compartments like soil and sediment. nih.govresearchgate.net

Fate models like the Level II multimedia model would predict that, upon release into the environment, the compound would predominantly reside in soil and sediment. nih.gov Its persistence would then be determined by the degradation rates in these specific media. Its potential for long-range atmospheric transport is likely limited due to its expected low vapor pressure. nih.gov

Emerging Research Frontiers and Unexplored Potential in Academic Disciplines

The unique combination of a bulky, lipophilic tert-butyl group and a flexible butoxy chain on an aromatic platform makes this compound a molecule with considerable unexplored potential across various scientific fields.

Supramolecular Chemistry and Host-Guest Systems: The tert-butyl group is a well-known component in the design of calixarenes and other host molecules. The this compound structure could be explored as a guest molecule in inclusion studies or as a building block for novel, self-assembling supramolecular structures. Its specific size and electronic properties could lead to selective binding phenomena.

Medicinal Chemistry: The 4-alkoxy-phenyl motif is present in numerous biologically active compounds. The specific combination of butoxy and tert-butyl groups could be used as a starting point for generating libraries of new compounds for drug discovery. By modifying the aromatic ring or the butoxy chain, researchers could develop novel candidates for various therapeutic targets, leveraging the compound's lipophilicity to potentially enhance membrane permeability.

Advanced Materials and Liquid Crystals: The rod-like shape of the molecule, featuring a rigid aromatic core and a flexible alkyl chain, is a classic template for designing liquid crystals. Future research could focus on synthesizing derivatives of this compound to create new thermotropic liquid crystalline materials with specific phase transition temperatures and optical properties for use in display and sensor technologies.

Catalysis and Green Chemistry: The highly efficient, phase-transfer catalyzed synthesis of this ether can be expanded. bcrec.idbcrec.idbcrec.id The compound can serve as a probe for developing even more advanced, recyclable, or solvent-free catalytic systems. Research could focus on using solid-supported catalysts or ionic liquids to further enhance the "green" credentials of etherification reactions, using this specific synthesis as a reliable benchmark for performance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.